molecular formula C13H7Cl2N3O2 B2662597 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl](2-furyl)methanone CAS No. 866149-80-6

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl](2-furyl)methanone

Cat. No. B2662597
CAS RN: 866149-80-6
M. Wt: 308.12
InChI Key: VLSOVBKSIRDBHK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl](2-furyl)methanone (DCFTM) is an organic compound with a molecular formula of C9H6Cl2N2O. It is an aryl-triazole derivative of the substituted phenylmethanone family. DCFTM is a relatively new compound in the field of organic chemistry with unique properties that make it attractive for use in various scientific research applications.

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

  • Human Dihydroorotate Dehydrogenase Inhibitors : A study on the optimization of inhibitors for human dihydroorotate dehydrogenase (HsDHODH) led to the design of novel triazole derivatives, among which a compound showed significant inhibition with an IC50 value of 1.50 μmol·L−1, suggesting a potential pathway for developing new therapeutic agents (Gong et al., 2017).
  • Antibacterial and Antioxidant Properties : The synthesis of various furyl and phenyl methanone derivatives has shown considerable inhibitory activity against α-glucosidase enzyme, highlighting their potential as therapeutic agents with antimicrobial and antioxidant capacities (Abbasi et al., 2019).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Triazole derivatives have been synthesized and evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic media. The study demonstrates the relationship between molecular structure and inhibition efficiency, providing insights into the development of effective corrosion inhibitors (Li et al., 2007).

Molecular Docking and Biological Evaluation

  • Anticancer and Antimicrobial Agents : New 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), along with in vitro antibacterial and antifungal activities, indicating the broad potential of such compounds in pharmaceutical applications (Katariya et al., 2021).

Catalysis and Chemical Synthesis

  • Catalysis for Huisgen 1,3-Dipolar Cycloadditions : Research into the development of a tris(triazolyl)methanol-Cu(I) structure as a catalyst for Huisgen 1,3-dipolar cycloadditions demonstrated its effectiveness, offering a valuable tool for chemical synthesis with applications ranging from materials science to drug discovery (Ozcubukcu et al., 2009).

Alzheimer's Disease Research

  • Therapeutic Agents for Alzheimer's Disease : The exploration of synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease highlighted moderate enzyme inhibitory potentials and mild cytotoxicity, with certain compounds showing promising activity against acetyl and butyrylcholinesterase enzymes, suggesting a potential for drug development against Alzheimer's disease (Hassan et al., 2018).

properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2/c14-9-4-3-8(6-10(9)15)18-7-11(16-17-18)13(19)12-2-1-5-20-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOVBKSIRDBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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